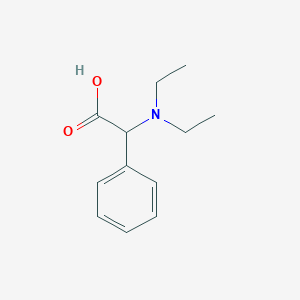

Diethylamino-phenyl-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethylamino-phenyl-acetic acid is an organic compound that features a phenyl ring substituted with a diethylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethylamino-phenyl-acetic acid typically involves the following steps:

Formation of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable precursor such as phenylacetic acid is reacted with diethylamine under basic conditions.

Acetic Acid Moiety Introduction: The acetic acid moiety can be introduced through carboxylation reactions, where the intermediate product is treated with carbon dioxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and the process conditions are optimized to ensure high efficiency and minimal by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Diethylamino-phenyl-acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Diethylamino-phenyl-acetic acid involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The phenyl ring and acetic acid moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Phenylacetic acid: Lacks the diethylamino group but shares the phenyl and acetic acid moieties.

Diethylaminoethanol: Contains the diethylamino group but lacks the phenyl and acetic acid moieties.

Benzylamine: Contains the phenyl and amino groups but lacks the acetic acid moiety.

Uniqueness: Diethylamino-phenyl-acetic acid is unique due to the presence of both the diethylamino group and the acetic acid moiety on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Diethylamino-phenyl-acetic acid (DEPA) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore the biological activity of DEPA, including its mechanisms of action, therapeutic potential, and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diethylamino group attached to a phenylacetic acid structure. This configuration is significant for its interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.

The biological activity of DEPA can be attributed to several mechanisms:

- Anti-inflammatory Activity : DEPA has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation and pain.

- Antioxidant Properties : Studies indicate that DEPA exhibits significant antioxidant activity, which helps in mitigating oxidative stress in cells. This property is vital for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Anticancer Effects : Preliminary research suggests that DEPA may possess anticancer properties. It has been reported to induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death.

In Vitro Studies

In vitro studies have demonstrated that DEPA effectively inhibits the growth of several cancer cell lines. For instance, a study indicated that DEPA significantly reduced cell viability in breast cancer cells at concentrations as low as 1 μM. The compound was particularly effective against MDA-MB-231 cells, a model for triple-negative breast cancer .

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 1 | 50 |

| Panc-1 | 2 | 45 |

Case Studies

A notable case study involved the use of DEPA in combination with other anticancer agents. The synergistic effects observed suggested that DEPA could enhance the efficacy of existing therapies, potentially leading to improved treatment outcomes for patients with resistant cancer types .

Pharmacological Applications

Given its diverse biological activities, DEPA has potential applications in various therapeutic areas:

- Pain Management : Due to its anti-inflammatory properties, DEPA may serve as a non-steroidal anti-inflammatory drug (NSAID) alternative.

- Cancer Therapy : The anticancer effects warrant further investigation into DEPA as a candidate for combination therapy in oncology.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with DEPA. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise molecular pathways through which DEPA exerts its effects will help in optimizing its use in clinical settings.

- Clinical Trials : Conducting well-designed clinical trials will be essential to validate the therapeutic efficacy and safety profile of DEPA in humans.

Properties

IUPAC Name |

2-(diethylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCSUKWYYWJTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.